Digoxin Impurity G (Neodigoxin)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

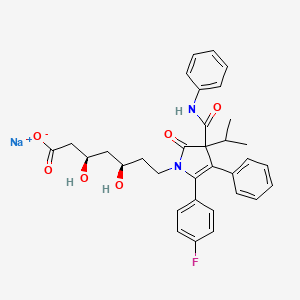

Neodigoxin is synthesized through the oxidation of digoxin by converting hydroxyl groups at C-11 and C-12 positions to ketones. The oxidation reaction can be carried out using various oxidizing agents such as iodine, nitrosonium tetrafluoroborate, and lead tetraacetate.Molecular Structure Analysis

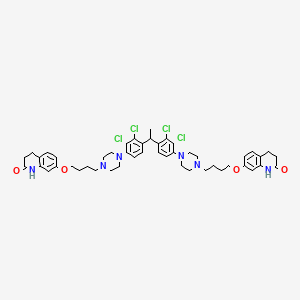

Neodigoxin has a molecular formula of C41H66O18. The molecular structure of Neodigoxin is complex, with multiple hydroxy and methyl groups attached to a cyclopenta[a]phenanthren-3-yl core .Chemical Reactions Analysis

The chemical reactions involving Neodigoxin primarily involve its synthesis from digoxin through oxidation. The exact details of these reactions are complex and depend on the specific oxidizing agents used.Wissenschaftliche Forschungsanwendungen

Pharmaceutical Reference Standards

Digoxin Impurity G, also known as Neodigoxin, is used as a reference standard in the pharmaceutical industry . It is used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Digoxin .

Quantification of Digoxin

Neodigoxin is used as a reference standard for the quantification of digoxin in pharmaceutical preparations. This helps in ensuring the quality and efficacy of the drug.

Synthesis and Analytical Characterization

Neodigoxin is used as a model compound in studies related to the synthesis and analytical characterization of cardiac glycoside impurities. This helps in understanding the impurities that might be present in cardiac glycosides and how they can be identified and characterized.

Safety and Efficacy Studies

Digoxin and its impurities, including Neodigoxin, are often subjects of safety and efficacy studies . These studies aim to clarify the impact of digoxin on death and clinical outcomes across all observational and randomised controlled trials, accounting for study designs and methods .

Hospital Admission Reduction

Across all study types, digoxin led to a small but significant reduction in all cause hospital admission . This suggests that Neodigoxin, as an impurity of Digoxin, might also play a role in this effect.

Heart Failure Severity Studies

Studies have confirmed that baseline differences between treatment groups had a significant impact on mortality associated with digoxin, including markers of heart failure severity such as use of diuretics . As an impurity of Digoxin, Neodigoxin might also be used in such studies.

Wirkmechanismus

Target of Action

The primary target of Digoxin Impurity G, also known as Neodigoxin, is the sodium-potassium ATPase pump located on the cell surface . This pump plays a crucial role in maintaining the electrochemical gradient necessary for cell survival .

Mode of Action

Neodigoxin acts as a reversible inhibitor of the sodium-potassium ATPase pump . By inhibiting this pump, it increases the intracellular concentration of sodium . This disruption of the sodium gradient affects the operation of the sodium-calcium exchange pump, leading to an increase in intracellular calcium . The accumulated calcium in the myocytes interacts with troponin C and other calcium-sensitive contractile proteins, enhancing myocardial contractility .

Biochemical Pathways

The inhibition of the sodium-potassium ATPase pump by Neodigoxin leads to an increase in intracellular sodium . This increase in sodium disrupts the sodium gradient needed for the sodium-calcium exchange pump, leading to an increase in intracellular calcium . The increased intracellular calcium enhances the contractility of the heart muscle .

Pharmacokinetics

It can be inferred that, like digoxin, it would have good oral absorption, minimal hepatic metabolism, and renal elimination . The time to steady state is typically 7–10 days .

Result of Action

The increased intracellular calcium resulting from Neodigoxin’s action enhances the contractility of the heart muscle . This leads to a positive inotropic effect, increasing the force of the heart’s contractions . Additionally, Neodigoxin slows the heart rate (negative chronotropic effect) and reduces sympathetic activation .

Action Environment

Environmental factors such as the patient’s electrolyte and renal status can influence the action of Neodigoxin . For instance, conditions like hypokalemia or hypomagnesemia may promote the development of Neodigoxin-induced arrhythmias, while impaired renal function may result in higher than anticipated serum drug levels . Therefore, these factors should be ascertained prior to initiating treatment and monitored periodically thereafter .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Digoxin Impurity G (Neodigoxin) involves the conversion of Digoxin to Neodigoxin through a series of chemical reactions.", "Starting Materials": [ "Digoxin", "Sodium methoxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Dissolve Digoxin in methanol and add sodium methoxide to the solution.", "Step 2: Heat the mixture at 60-70°C for 2-3 hours to form Digoxin methoxide.", "Step 3: Add hydrochloric acid to the reaction mixture to neutralize the excess sodium methoxide.", "Step 4: Add sodium bicarbonate to the mixture to adjust the pH to 7-8.", "Step 5: Extract the mixture with ethyl acetate and separate the organic layer.", "Step 6: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 7: Evaporate the solvent to obtain Neodigoxin as a white solid." ] } | |

CAS-Nummer |

55576-67-5 |

Produktname |

Digoxin Impurity G (Neodigoxin) |

Molekularformel |

C41H64O14 |

Molekulargewicht |

780.96 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[2-(4-fluorophenyl)-2-oxo-1-phenylethylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B601593.png)

![calcium;(3S,5S)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601603.png)

![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)